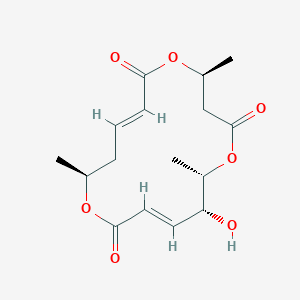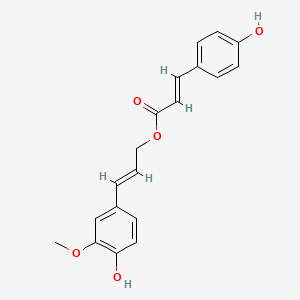
Coniferyl p-coumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coniferyl p-coumarate is a cinnamate ester obtained by the formal condensation of the hydroxy of coniferol with the carboxy group of trans-4-coumaric acid. It is a cinnamate ester and a member of guaiacols. It derives from a trans-4-coumaric acid and a coniferol.
Applications De Recherche Scientifique
Pathways in Plant Cell Wall Formation
Coniferyl p-coumarate plays a critical role in the formation of maize lignin, particularly in the acylation of lignin monomers. Studies utilizing NMR methods have shown that p-coumaric acid in maize lignin is primarily attached at the γ-position, suggesting that lignin acylation occurs via enzymatically controlled pre-acylation of lignin monomers which are subsequently incorporated into the lignin polymer via oxidative coupling (Ralph et al., 1994).
Lignin Composition in Mulberry Trees
Research on the Morus genus (mulberry trees) has revealed that these eudicot plants have lignins derived partially from monolignol p-coumarate esters. This finding indicates that mulberry trees, unlike the common belief that p-coumarate in plant cell walls is exclusive to commelinid monocots, have lignins with p-coumarate esters acylating the sidechain γ-hydroxyl of both coniferyl and syringyl units (Hellinger et al., 2022).
Biochemical Metabolism in Yeast
The catabolic conversion and metabolism of coniferyl aldehyde, ferulic acid, and p-coumaric acid in Saccharomyces cerevisiae have been studied, revealing that the conversion of these compounds into less inhibitory products is a form of stress response and detoxification. This highlights the ability of S. cerevisiae to convert toxic phenolic compounds into less inhibitory compounds, suggesting a potential route to enhancing yeast tolerance to these compounds (Adeboye et al., 2015).
Oxidative and Peroxidative Cycles in Maize Roots
In maize roots, p-coumaric acid plays a significant role in both the peroxidative and oxidative cycles catalyzed by the peroxidase, indicating multiple physiological roles for p-coumaric acid catalyzed peroxidase reactions through its control mechanisms (Šukalović et al., 2005).
Modulation of Monolignol Biosynthesis
Studies on loblolly pine (Pinus taeda) cell cultures have revealed insights into the transcriptional control of monolignol biosynthesis. It was found that carbon allocation to the pathway and its differential distribution into p-coumaryl and coniferyl alcohols is controlled by phenylalanine supply and differential modulation of certain hydroxylases (Anterola et al., 1999).
Propriétés
Nom du produit |
Coniferyl p-coumarate |
|---|---|
Formule moléculaire |
C19H18O5 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H18O5/c1-23-18-13-15(6-10-17(18)21)3-2-12-24-19(22)11-7-14-4-8-16(20)9-5-14/h2-11,13,20-21H,12H2,1H3/b3-2+,11-7+ |
Clé InChI |
UPNLRNQUIJXYPN-LFWRRJNUSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/COC(=O)/C=C/C2=CC=C(C=C2)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CCOC(=O)C=CC2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



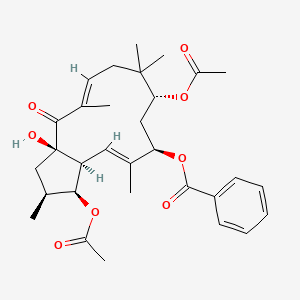
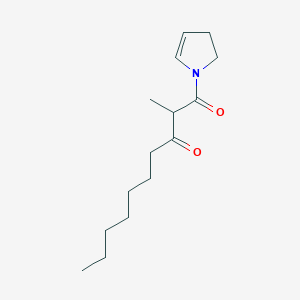
![(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione](/img/structure/B1249570.png)
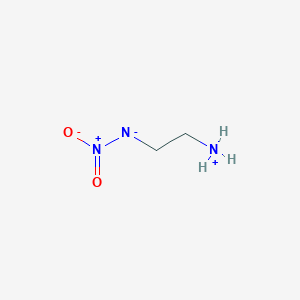
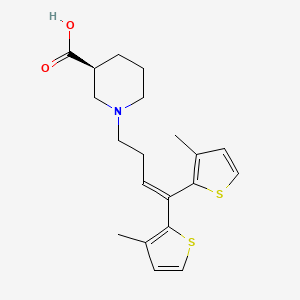

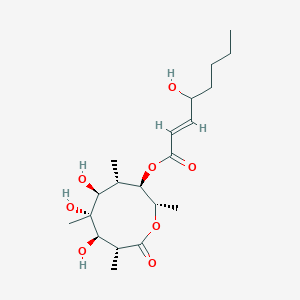
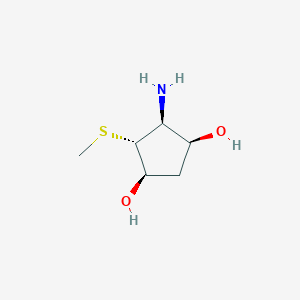
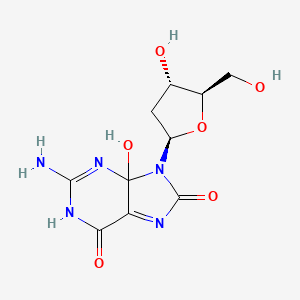


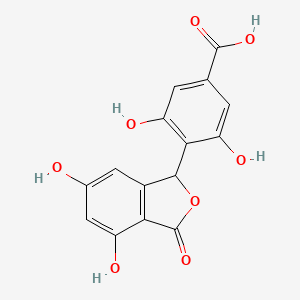
![3-(1-Hexyl-cyclopentyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B1249589.png)
